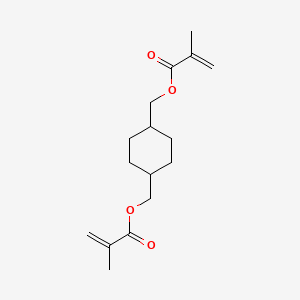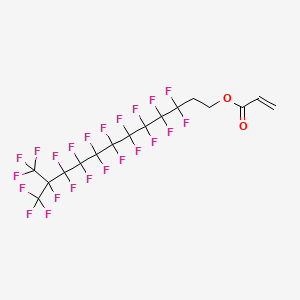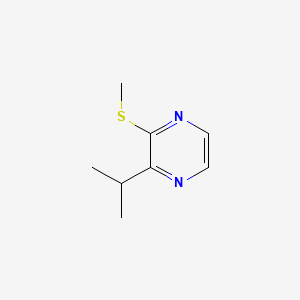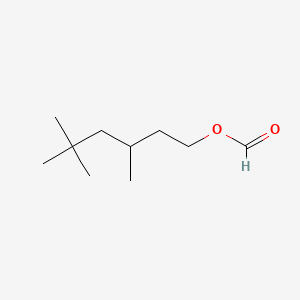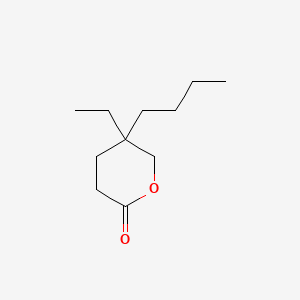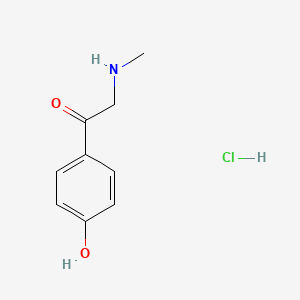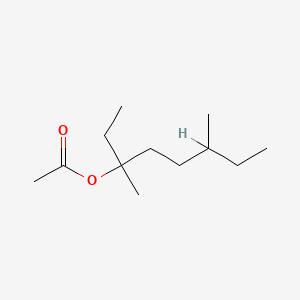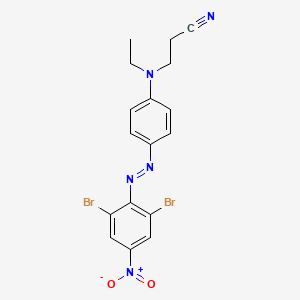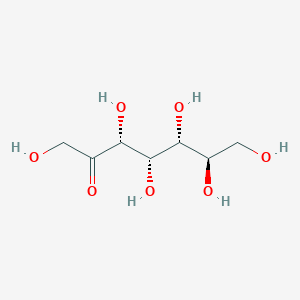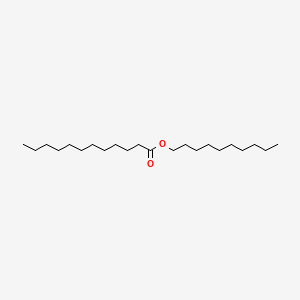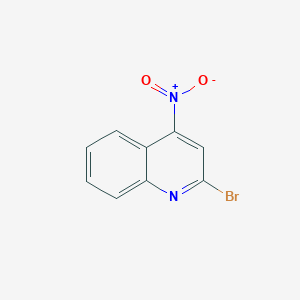
2-Bromo-4-nitroquinoléine
Vue d'ensemble
Description
2-Bromo-4-nitroquinoline is a chemical compound with the molecular formula C9H5BrN2O2 . It is an important compound used in various fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
The synthesis of quinoline derivatives, such as 2-Bromo-4-nitroquinoline, has been a subject of interest in the field of organic and pharmaceutical chemistry . Classical methods of synthesizing the primary quinoline derivatives and efficient methods that reduce reaction time with increased yield have been reported . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-nitroquinoline consists of a quinoline core with a bromine atom and a nitro group attached at the 2 and 4 positions, respectively . The average mass of the molecule is 253.052 Da .
Chemical Reactions Analysis
Quinoline and its derivatives, including 2-Bromo-4-nitroquinoline, have been involved in a variety of chemical reactions. These include reactions catalyzed by transition metals, reactions in ionic liquids, and reactions under ultrasound irradiation . The specific reactions that 2-Bromo-4-nitroquinoline undergoes would depend on the conditions and reagents present.
Physical And Chemical Properties Analysis
2-Bromo-4-nitroquinoline has a molecular formula of C9H5BrN2O2 and an average mass of 253.052 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved papers.
Applications De Recherche Scientifique
Recherche anticancéreuse
2-Bromo-4-nitroquinoléine: est un dérivé de la quinoléine, et les motifs quinoléine sont connus pour être présents dans divers agents thérapeutiques ayant des activités anticancéreuses . La capacité du composé à interférer avec la réplication de l'ADN et la division cellulaire en fait un candidat pour la conception de nouveaux médicaments anticancéreux. Ses analogues structurels ont été étudiés pour leurs effets cytotoxiques sur les lignées cellulaires cancéreuses, ce qui indique sa pertinence dans la recherche en oncologie.
Activité antimicrobienne
Les dérivés de la quinoléine présentent un large spectre de bio-réponses, y compris des propriétés antimicrobiennes . This compound pourrait être utilisée dans le développement de nouveaux agents antimicrobiens, en particulier pour cibler les souches de bactéries et de champignons résistantes aux médicaments, ce qui est une préoccupation croissante en science médicale.
Applications anti-inflammatoires
Les propriétés anti-inflammatoires des composés quinoléiques sont bien documentées . This compound peut être étudiée pour son efficacité à réduire l'inflammation, ce qui pourrait conduire à de nouveaux traitements pour les maladies inflammatoires chroniques telles que l'arthrite et les maladies inflammatoires de l'intestin.
Agents antituberculeux
Compte tenu de l'activité antituberculeuse de certains dérivés de la quinoléine , This compound pourrait servir d'échafaudage pour synthétiser de nouveaux composés ayant une application potentielle dans la lutte contre la tuberculose, une maladie qui continue de poser un défi majeur de santé publique mondiale.
Développement de médicaments antipaludiques
Les quinoléines sont l'épine dorsale de plusieurs médicaments antipaludiques, et leurs dérivés continuent d'être explorés pour leur activité antipaludique . La recherche sur This compound pourrait contribuer à la découverte de nouveaux médicaments antipaludiques, ce qui est crucial étant donné l'émergence de parasites du paludisme résistants aux médicaments.
Recherche anti-SARS-CoV-2 (COVID-19)
La recherche de traitements efficaces contre la COVID-19 a conduit à l'exploration de dérivés de la quinoléine pour leurs propriétés anti-SARS-CoV-2 . This compound peut être étudiée pour son rôle potentiel dans la synthèse de composés susceptibles d'inhiber la réplication du virus.
Thérapeutiques cardiovasculaires
Les dérivés de la quinoléine ont été associés à des avantages cardiovasculaires . La recherche sur This compound pourrait mettre en évidence de nouvelles voies de traitement des maladies cardiovasculaires, éventuellement par la modulation du rythme cardiaque ou la protection des tissus cardiaques.
Effets neuroprotecteurs
Les effets neuroprotecteurs des dérivés de la quinoléine en font des candidats pour le traitement des troubles neurodégénératifs . This compound pourrait être étudiée pour son potentiel à protéger les cellules neuronales, ce qui pourrait conduire à des progrès dans le traitement de maladies telles qu'Alzheimer et Parkinson.
Safety and Hazards
Orientations Futures
Quinoline and its derivatives, including 2-Bromo-4-nitroquinoline, continue to be a subject of interest in the field of medicinal chemistry . Future research may focus on synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . These could be of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
Mécanisme D'action
Target of Action
2-Bromo-4-nitroquinoline is a derivative of quinoline, a heterocyclic compound that plays a significant role in medicinal chemistry . Quinoline and its derivatives are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . .
Mode of Action
Quinoline derivatives are known to undergo various chemical reactions, including nucleophilic and electrophilic substitution . A study has shown that brominated nitroquinoline derivatives can be converted into useful cyclic amines via a nucleophilic substitution (SNAr) reaction .
Biochemical Pathways
strain NyZ375 has shown that a two-component monooxygenase initiates a novel 2-bromo-4-nitrophenol catabolic pathway . This pathway is distinct from those of all identified 2-chloro-4-nitrophenol utilizers .
Result of Action
Quinoline and its derivatives have shown substantial biological activities .
Action Environment
The action environment of 2-Bromo-4-nitroquinoline can be influenced by various factors. For instance, the safety data sheet for 2-Bromo-4-nitroquinoline suggests avoiding dust formation and ensuring adequate ventilation . These precautions indicate that the compound’s action, efficacy, and stability might be influenced by environmental conditions such as air quality and ventilation.
Analyse Biochimique
Biochemical Properties
It is known that quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions . This suggests that 2-Bromo-4-nitroquinoline may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Related compounds such as 4-nitroquinoline N-oxide have been shown to induce cell death and cause immunosuppression during oral carcinogenesis . It is possible that 2-Bromo-4-nitroquinoline may have similar effects on cell function, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to 2-Bromo-4-nitroquinoline, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Bromo-4-nitroquinoline may exert its effects at the molecular level through similar mechanisms.
Dosage Effects in Animal Models
The effects of 2-Bromo-4-nitroquinoline at different dosages in animal models have not been reported in the literature. It is known that the clastogenicity of 4-NQO, a related compound, is cell-type dependent and linked to cytotoxicity, length of exposure, and p53 proficiency .
Propriétés
IUPAC Name |
2-bromo-4-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-9-5-8(12(13)14)6-3-1-2-4-7(6)11-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEYIWTXAADTSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10342382 | |
| Record name | 2-Bromo-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20146-63-8 | |
| Record name | 2-Bromo-4-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10342382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
